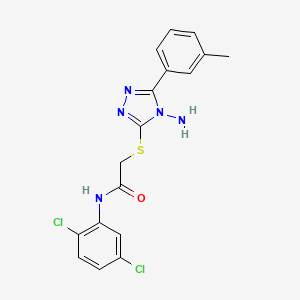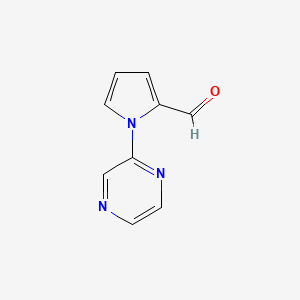
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde (PPC) is a heterocyclic compound derived from pyrazine, a six-membered aromatic ring. PPC is a colorless solid that is soluble in organic solvents and has a molecular weight of 166.16 g/mol. It has been used in the synthesis of a variety of other compounds, such as heterocyclic dyes, pharmaceuticals, and other organic compounds. PPC has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, PPC has been investigated for its potential application in the fields of medicinal chemistry, photochemistry, and biochemistry.
Scientific Research Applications
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde has been studied extensively as a potential therapeutic agent. It has been investigated for its potential application in the treatment of cancer, diabetes, and infectious diseases. Additionally, this compound has been studied for its ability to inhibit the growth of bacteria and fungi, as well as its potential to act as an antioxidant. Furthermore, this compound has been investigated for its potential to act as an anti-inflammatory agent and to reduce the risk of cardiovascular disease.
Mechanism of Action
The mechanism of action of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde is not fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the synthesis of fatty acids, such as acetyl-CoA carboxylase, fatty acid synthase, and acyl-CoA synthetase. Additionally, this compound is believed to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of bacteria, fungi, and certain cancer cells. Additionally, this compound has been shown to reduce inflammation and to have antioxidant activity. In vivo studies have demonstrated that this compound can reduce the levels of cholesterol and triglycerides in the blood, and can reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in laboratory experiments has a number of advantages. This compound is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, this compound is stable and non-toxic, which makes it suitable for use in biological experiments. However, this compound is not water-soluble, which can limit its use in some experiments.
Future Directions
The potential applications of 1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde in the fields of medicinal chemistry, photochemistry, and biochemistry are vast. Further research is needed to explore the full potential of this compound as a therapeutic agent. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify new uses for this compound in the laboratory. Finally, further research is needed to explore the potential of this compound as an antioxidant and anti-inflammatory agent.
Synthesis Methods
1-(pyrazin-2-yl)-1H-pyrrole-2-carbaldehyde can be synthesized using a variety of methods. The most commonly used method is a condensation reaction between pyrazine and formaldehyde. This reaction is generally conducted in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. Other methods for the synthesis of this compound include the reaction of pyrazine with aldehydes, such as benzaldehyde, or the reaction of pyrazine with nitro compounds, such as nitrobenzene.
properties
IUPAC Name |
1-pyrazin-2-ylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-7-8-2-1-5-12(8)9-6-10-3-4-11-9/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYJUFIGSXUQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl]propan-1-one](/img/structure/B2785163.png)
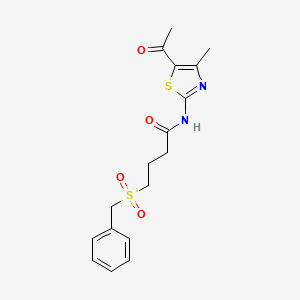

![(Z)-3-(furan-2-ylmethyl)-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2785166.png)
![Hexahydropyrano[3,4-b]pyrrol-7(2H)-one 2,2,2-trifluoroacetate](/img/structure/B2785167.png)
![N-methyl-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2785169.png)
![6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-3-carboxylic acid](/img/structure/B2785170.png)
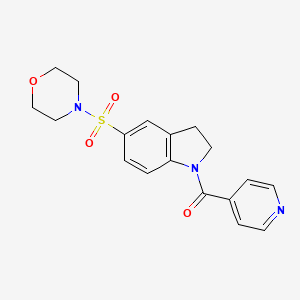
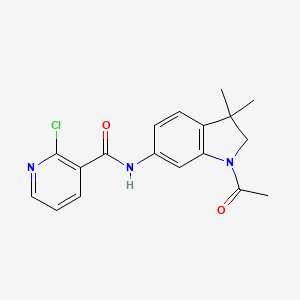
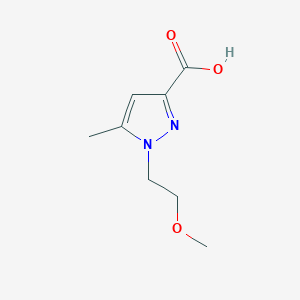
![2-Ethyl-5-((3-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785178.png)
![N-(1-cyanocyclohexyl)-2-{[2-(4-methyl-1,3-thiazol-2-yl)butan-2-yl]amino}acetamide](/img/structure/B2785180.png)
